1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one

DNA damage base-pairing thermodynamics oxidative lesion

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one (CAS 3310-47-2), systematically named cytosine 3-oxide or cytidine N3-oxide, is a pyrimidine nucleoside derivative bearing an N-oxide at the N3 position of the cytosine base. With a molecular formula of C₉H₁₃N₃O₆ and molecular weight of 259.22 g/mol, this compound occurs as a primary oxidation product of cytidine upon exposure to reactive oxygen species such as hydrogen peroxide and m-chloroperoxybenzoic acid, and is recognized as a potential oxidative DNA damage biomarker.

Molecular Formula C9H13N3O6
Molecular Weight 259.22 g/mol
CAS No. 3310-47-2
Cat. No. B3061043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one
CAS3310-47-2
Molecular FormulaC9H13N3O6
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N(C1=N)O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H13N3O6/c10-5-1-2-11(9(16)12(5)17)8-7(15)6(14)4(3-13)18-8/h1-2,4,6-8,10,13-15,17H,3H2
InChIKeyLTZXOJFEMCDRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one (CAS 3310-47-2): Cytidine N3-Oxide Reference Standard & Synthetic Intermediate


1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one (CAS 3310-47-2), systematically named cytosine 3-oxide or cytidine N3-oxide, is a pyrimidine nucleoside derivative bearing an N-oxide at the N3 position of the cytosine base [1]. With a molecular formula of C₉H₁₃N₃O₆ and molecular weight of 259.22 g/mol, this compound occurs as a primary oxidation product of cytidine upon exposure to reactive oxygen species such as hydrogen peroxide and m-chloroperoxybenzoic acid, and is recognized as a potential oxidative DNA damage biomarker [2]. It is formally classified as Cytarabine Impurity 18 (EP/USP) and serves as a fully characterized reference standard for analytical method development and quality control in cytarabine pharmaceutical manufacturing [3]. Beyond its role as an impurity marker, cytidine N3-oxide functions as a critical synthetic intermediate for the regiospecific introduction of ¹⁵N isotopic labels into cytosine nucleosides via the Dimroth rearrangement, enabling NMR structural biology applications [4].

Why Cytidine or 2'-Deoxycytidine Cannot Substitute for Cytidine N3-Oxide (CAS 3310-47-2) in Analytical and Biochemical Applications


Substitution of cytidine N3-oxide with unmodified cytidine, 2'-deoxycytidine, or cytarabine in critical applications leads to qualitatively and quantitatively distinct outcomes. The N3-oxidation fundamentally alters the hydrogen-bonding capacity and base-pairing thermodynamics of the cytosine ring: the N-oxide moiety introduces a steric clash and electronic perturbation that depresses DNA duplex melting temperatures by 16.6°C relative to the natural C–G base pair [1]. DNA polymerases process the oxidized triphosphate (dCoTP) with approximately 29-fold lower catalytic efficiency compared to dCTP, meaning that kinetic and fidelity measurements in replication studies cannot be reproduced with the native nucleoside [2]. In crystallographic studies of ribonuclease A, cytidine-N3-oxide 2'-phosphate induces distinct active-site conformational changes—including exclusive stabilization of His-119 in the minor site and Lys-41 displacement—that are not observed with the native ligand 2'-CMP, producing a different binding mode and an R-factor of 0.195 at 2.3 Å resolution [3]. For pharmaceutical quality control, cytidine N3-oxide is specifically designated as Cytarabine Impurity 18 with a unique HPLC relative retention time and spectral signature; substituting a generic cytidine standard would fail compendial identity and purity specifications [4]. These properties are intrinsic to the N3-oxide functional group and cannot be replicated by any non-oxidized cytidine analog.

Quantitative Differentiation Evidence for Cytidine N3-Oxide (CAS 3310-47-2) Against Closest Comparators


DNA Duplex Destabilization: Tm Depression of 16.6°C for Co–G vs. Natural C–G Base Pair

Incorporation of cytidine N3-oxide (Co) into a 13-mer DNA duplex at the central position causes a pronounced decrease in thermal stability compared to the unmodified cytidine (C) control. An unmodified duplex dA₇GA₆/dT₆CT₇ with a matched C–G base pair exhibited a Tm of 47.1°C. When the cytosine was replaced by the N3-oxide derivative to form a Co–G base pair, the Tm dropped to 30.5°C, yielding a ΔTm of −16.6°C [1]. For mismatched contexts, Co–T and Co–C duplexes were additionally destabilized relative to natural C–T and C–C mismatches by ΔTm = −3.3°C and −3.1°C, respectively. The Co–A mismatch was only marginally less stable (ΔTm = −0.6°C) than the C–A mismatch, indicating altered base-pairing preferences induced by the N3-oxide modification [1]. These data were obtained in 10 mM sodium phosphate buffer (pH 7.0) containing 100 mM NaCl, with ODNs at 2.5 μM each strand.

DNA damage base-pairing thermodynamics oxidative lesion melting temperature

DNA Polymerase Incorporation Efficiency: 29-Fold Reduction for dCoTP vs. dCTP Opposite Template G

Steady-state kinetic analysis using Klenow fragment (exo⁻) DNA polymerase at 37°C revealed that the catalytic efficiency (Vmax/Km) for incorporation of 2'-deoxycytidine N3-oxide 5'-triphosphate (dCoTP) opposite a template guanine was 6.9 × 10⁴ (arbitrary units), compared to 2.0 × 10⁶ for the natural substrate dCTP opposite G [1]. This represents an approximately 29-fold reduction in incorporation efficiency. Despite this lower efficiency, dCoTP retained high base-pairing fidelity: its incorporation opposite G was 690-fold more efficient than opposite A, demonstrating that the N3-oxide modification impairs catalytic processing without abolishing Watson–Crick base recognition [1]. By comparison, the adenosine analog dAoTP showed a 65-fold reduction relative to dATP opposite T (Vmax/Km: 4.9 × 10⁴ vs. 3.2 × 10⁶) [1]. Assay conditions: 100 nM template–primer duplex, 0.05–1 U KF (exo⁻), 0.2–50 μM dNTP, 50 mM Tris–HCl (pH 7.2), 10 mM MgSO₄, 0.1 mM DTT, 37°C, 0.5–5 min incubation.

DNA replication fidelity nucleotide incorporation kinetics oxidative damage polymerase substrate

Synthetic Yield Advantage: 86% Isolated Yield for Cytidine N3-Oxide via m-CPBA Oxidation and 95% Dimroth Rearrangement Yield for ¹⁵N₃-Labeling

Cytidine N3-oxide serves as the obligate intermediate in the Sako–Kawada route to ¹⁵N₃-labeled cytosine nucleosides. Oxidation of unprotected ¹⁵N₄-labeled cytidine with m-chloroperoxybenzoic acid in aqueous acetone afforded the N3-oxide (compound 1a) as a colorless powder in 86% isolated yield (447.8 mg, mp 263–269°C dec) [1]. An alternative oxidant, magnesium monoperoxyphthalate hexahydrate, gave 85% yield at the 2.0 mmol scale [1]. The key Dimroth rearrangement—treatment with benzyl bromide in the presence of excess lithium methoxide under mild conditions—proceeded to give the ¹⁵N₃-labeled uridine 4-O-benzyloxime in 95% yield, which upon reductive N–O bond cleavage delivered ¹⁵N₃-labeled cytidine in nearly quantitative yield [1]. The overall three-step sequence from unprotected uridine to ¹⁵N₃-cytidine proceeds in high total yield without requiring protection/deprotection of the sugar hydroxyls. In contrast, the earlier Ariza et al. route required N3-nitration of 2',3',5'-O-protected uridine followed by multiple protection/deprotection steps and gave lower overall efficiency [1]. For the 2'-deoxy analog, 2'-deoxycytidine N3-oxide (compound 1b) was obtained in 85% isolated yield starting from 2'-deoxycytidine monohydrate [1].

isotopic labeling NMR spectroscopy Dimroth rearrangement nucleoside synthesis

Crystallographic Binding Mode Differentiation: Cytidine-N3-Oxide 2'-Phosphate vs. 2'-CMP in Ribonuclease A Active Site

The X-ray structure of the bovine ribonuclease A complex with cytidine-N3-oxide 2'-phosphate (O³-2'CMP) was determined at 2.3 Å resolution and refined to R = 0.195 for 5240 reflections [1]. In comparison, the complex of ribonuclease A with the natural ligand 2'-CMP (cytidylic acid) was refined to R = 0.132 for 5650 reflections at the same resolution [2]. The N3-oxide modification induces three distinct structural perturbations not seen with 2'-CMP: (i) His-119 is stabilized exclusively in the minor native site, whereas 2'-CMP binding allows occupancy of both major and minor conformations; (ii) Lys-41 moves from its native position to establish a direct contact with the phosphate group, expelling a water molecule; (iii) Thr-45 forms hydrogen bonds between O(γ) and the base N(4) atom as well as between the amide NH and O(3) of the base, a unique interaction network absent in the 2'-CMP complex. The phosphate group of the inhibitor occupies the sulfate-binding site of the native protein, analogous to 2'-CMP, but the modified pyrimidine ring is positioned in the B1 region with altered hydrogen-bond geometry [1].

ribonuclease A X-ray crystallography enzyme inhibition active-site conformation

Regiospecific N3-Oxidation Selectivity: Differentiation from Alternative Cytosine Oxidation Products (5-Methyl Oxidation and N4-Oxide)

Treatment of cytosine nucleosides with potassium peroxomonosulfate (KHSO₅, Oxone) results exclusively in N3-oxidation to give the corresponding N3-oxide, whereas treatment of 5-methylcytosine nucleosides with sodium peroxodisulfate (Na₂S₂O₈) leads to oxidation of the 5-methyl group rather than N3-oxidation [1]. This chemoselectivity allows unambiguous differentiation of cytidine N3-oxide from two closely related oxidation products: 5-hydroxymethylcytidine and 5-formylcytidine. Furthermore, in the Tsunoda et al. 2008 study, screening of peroxide reagents (t-BuOOH, H₂O₂/TFAA, UHP/TFAA, m-CPBA) for oxidation of 3',5'-bis(tert-butyldimethylsilyl)-2'-deoxycytidine demonstrated that only m-CPBA in MeOH gave the desired 2'-deoxycytidine N3-oxide in high yield (89%), while t-BuOOH was completely inert and H₂O₂/TFAA or UHP/TFAA gave low to moderate yields (10–55%) with competing side reactions [2]. The N3-oxide product was confirmed by UV (MeOH) λmax 277 and 225 nm, which is distinct from both cytidine (λmax ~270 nm) and 5-hydroxymethyl-2'-deoxycytidine (λmax ~278 nm with different band shape) [1][2].

site-selective oxidation cytosine modification peroxosulfate KHSO₅

Commercial Availability as a Fully Characterized Pharmacopeial Impurity Reference Standard with ≥95% HPLC Purity and Comprehensive Spectral Documentation

Cytidine N3-oxide (CAS 3310-47-2) is commercially supplied as Cytarabine Impurity 18/20/29 by multiple ISO-certified reference standard manufacturers at purities of ≥95% by HPLC, accompanied by Certificates of Analysis (COA) that include HPLC chromatograms, ¹H-NMR, and mass spectrometry data [1]. One vendor specifies 98.0% purity . In contrast, the parent drug substance cytarabine (CAS 147-94-4) is regulated by USP compendial specifications requiring 98.0–102.0% assay with total impurities ≤0.30% (including uracil arabinoside) and relative retention times of 1.0 for cytarabine and 1.3 for uracil arabinoside [2]; cytidine N3-oxide as a process impurity must be resolved and quantified against this specification during ANDA/DMF filing. The N3-oxide is used as a reference standard for analytical method development (AMV), Quality Controlled (QC) applications, and traceability against USP or EP pharmacopeial standards [1]. Its molecular formula (C₉H₁₃N₃O₆, MW 259.22) differs from cytarabine (C₉H₁₃N₃O₅, MW 243.22) by one additional oxygen atom, enabling MS-based differentiation and quantitation via selected ion monitoring.

reference standard pharmaceutical impurity method validation quality control

Optimal Procurement and Application Scenarios for Cytidine N3-Oxide (CAS 3310-47-2)


Pharmaceutical ANDA/DMF Filing: Cytarabine Impurity 18 Reference Standard for HPLC Method Validation and Quality Control

In generic cytarabine drug development, regulatory submissions (ANDA, DMF) require identification, quantification, and control of all process-related and degradation impurities per ICH Q3A/B. Cytidine N3-oxide (CAS 3310-47-2) is specifically designated as Cytarabine Impurity 18/20/29 and must be chromatographically resolved from the API peak and other known impurities (e.g., uracil arabinoside, RRT 1.3) [1]. The compound's unique UV absorption at 277 nm and molecular ion at m/z 260 [MH⁺] by FABMS enable its unambiguous detection and quantitation by HPLC-UV and LC-MS [2]. The 16 Da mass increment relative to cytarabine (MW 243 → 259) allows MRM-based quantification without interference. Procurement of the characterized reference standard with batch-specific COA, HPLC purity ≥95%, and comprehensive spectral documentation (¹H-NMR, MS, HPLC) eliminates the need for in-house impurity synthesis and characterization, accelerating method development and validation timelines [3].

Structural Biology: ¹⁵N₃-Isotopic Labeling of Cytosine Nucleosides via Dimroth Rearrangement for RNA/DNA NMR Spectroscopy

Cytidine N3-oxide serves as the essential intermediate in the Sako–Kawada synthetic route to ¹⁵N₃-labeled cytidine and 2'-deoxycytidine [1]. The N3-oxide, prepared in 86% yield by m-CPBA oxidation of unprotected ¹⁵N₄-cytidine, undergoes Dimroth rearrangement with benzyl bromide/lithium methoxide (95% yield) followed by reductive N–O bond cleavage to deliver ¹⁵N₃-labeled cytidine in high total yield [1]. This protection-free, three-step sequence from unprotected uridines is the most efficient method available for regiospecific ¹⁵N incorporation at the cytosine N3 position. The labeled nucleosides are subsequently incorporated into RNA or DNA oligonucleotides by solid-phase synthesis for heteronuclear NMR studies of nucleic acid structure, dynamics, and ligand interactions. The commercial availability of high-purity cytidine N3-oxide (≥98%) enables NMR laboratories to access this labeling chemistry without specialized synthetic expertise. The 29-fold reduced incorporation efficiency of the oxidized triphosphate by DNA polymerases also makes ¹⁵N₃-labeled dCoTP a valuable NMR probe for studying polymerase translocation and fidelity checkpoints [2].

DNA Damage and Repair Research: Quantitative Biochemical Probe for Oxidative Cytosine Lesion Processing

Cytidine N3-oxide, as a well-characterized oxidative lesion model, enables quantitative investigation of DNA repair enzyme substrate recognition and catalytic efficiency. The Tm depression of 16.6°C for Co–G vs. C–G duplexes (47.1°C → 30.5°C) provides a robust thermodynamic readout for base excision repair (BER) and nucleotide excision repair (NER) enzyme activity assays [1]. The 690-fold preference of dCoTP for incorporation opposite G over A, combined with its 29-fold lower overall efficiency compared to dCTP, defines a precise kinetic framework for studying translesion synthesis polymerases and evaluating the mutagenic potential of unrepaired N3-oxide lesions [1]. The availability of synthetic oligodeoxynucleotides containing site-specifically incorporated 2'-deoxycytidine N3-oxide, prepared via the post-synthetic m-CPBA oxidation method (36% isolated yield for 14-mer ODNs) [3], allows researchers to construct defined DNA substrates for in vitro repair studies without relying on random oxidative damage protocols that produce heterogeneous lesion mixtures.

Enzyme Structural Biology: Ribonuclease A Active-Site Probe and Inhibitor Design Template

The X-ray crystal structure of the ribonuclease A–cytidine-N3-oxide 2'-phosphate complex at 2.3 Å resolution (R = 0.195) revealed a unique binding mode in which His-119 is exclusively stabilized in the minor native site, Lys-41 is displaced to contact the phosphate directly, and Thr-45 forms a distinctive hydrogen-bond network with N(4) and O(3) of the base [1]. These conformational features are absent in the 2'-CMP complex and represent a structurally validated starting point for structure-based design of ribonuclease inhibitors. The N3-oxide moiety introduces a steric and electronic perturbation that can be exploited to fine-tune inhibitor binding affinity and selectivity. Researchers designing nuclease inhibitors for therapeutic applications (e.g., angiogenin inhibition in cancer, RNase A inhibition for RNA protection) can use commercially available cytidine N3-oxide as a synthetic precursor to the 2'-phosphate derivative for co-crystallization, soaking experiments, and computational docking studies [2]. The defined active-site conformational signature also enables use of this ligand as a crystallographic probe to distinguish between open and closed conformations of related ribonucleases.

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